Bbm-928 A

Description

Properties

IUPAC Name |

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZVWFQMMLKHLS-LPQVFZKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H78N14O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317872 | |

| Record name | Luzopeptin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75580-37-9 | |

| Record name | Luzopeptin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bbm-928 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075580379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luzopeptin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Bbm-928 A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bbm-928 A, also known as Luzopeptin A, is a potent cyclic decadepsipeptide antibiotic with significant antitumor and antiretroviral properties. First isolated from the fermentation broth of Actinomadura luzonensis, its intricate chemical structure enables it to act as a bifunctional DNA intercalator, a mechanism central to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of Bbm--928 A, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a complex cyclic peptide derivative. Its structure is characterized by a 32-membered cyclic decadepsipeptide lactone ring. This core structure is symmetrically substituted with two chromophores, which are 3-hydroxy-6-methoxyquinaldic acid residues attached to the peptide backbone. The peptide portion of the molecule is composed of several amino acid residues, including glycine, L-serine, N-methyl-L-alanine, and two molecules of the non-proteinogenic amino acid, (2S,4R)-4-acetoxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid.

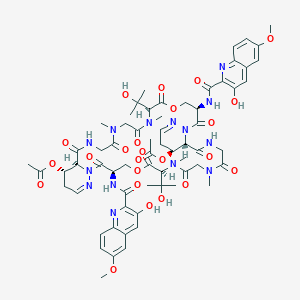

The complete chemical structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound (Luzopeptin A).

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C64H78N14O24 | [1] |

| Molecular Weight | 1427.39 g/mol | [1] |

| CAS Number | 75580-37-9 | [1] |

| Appearance | Colorless prisms | [2] |

| Melting Point | 228 - 232 °C (decomposition) | [2] |

| Optical Rotation [α]D24 | +99° (c 0.5, CHCl3) | [2] |

| Solubility | Soluble in chloroform, methylene chloride, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF); sparingly soluble in methanol, ethanol, and acetone; insoluble in water and n-hexane. | [2] |

Experimental Protocols

Isolation and Purification of this compound[2]

The isolation of this compound from the fermentation broth of Actinomadura luzonensis strain G455-101 involves a multi-step extraction and chromatographic process.

Fermentation: The producing organism is cultured in a suitable medium under aerobic conditions. The fermentation broth is the starting material for extraction.

Extraction:

-

The fermentation broth is filtered to separate the mycelial cake from the supernatant.

-

The mycelial cake is extracted with acetone.

-

The acetone extract is concentrated under reduced pressure to an aqueous suspension.

-

This suspension is then extracted with ethyl acetate.

-

The ethyl acetate extract is concentrated to an oily residue.

Chromatographic Purification:

-

The oily residue is dissolved in a small volume of chloroform-methanol (1:1, v/v) and applied to a silica gel column.

-

The column is eluted with a stepwise gradient of chloroform-methanol.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and bioassay.

-

The active fractions are combined and concentrated.

-

The crude this compound is further purified by preparative TLC on silica gel using a chloroform-methanol solvent system.

-

The purified this compound is crystallized from a suitable solvent system, such as chloroform-methanol, to yield colorless prisms.

Spectroscopic Characterization

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.

Ultraviolet (UV) Spectroscopy: [2]

-

Instrument: A spectrophotometer capable of measuring in the UV range.

-

Solvent: Methanol.

-

Procedure: A dilute solution of this compound in methanol is prepared and the absorbance is measured across the UV spectrum.

-

Results: this compound exhibits absorption maxima (λmax) at 243 nm (ε 62,000), 318 nm (ε 14,000), and 330 nm (ε 14,300).

Infrared (IR) Spectroscopy: [2]

-

Instrument: An infrared spectrometer.

-

Sample Preparation: KBr pellet.

-

Procedure: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded.

-

Results: The IR spectrum shows characteristic absorption bands at 3400 cm-1 (O-H and N-H stretching), 1740 cm-1 (ester C=O stretching), 1675 and 1650 cm-1 (amide I band), and 1530 cm-1 (amide II band).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3).

-

Procedure: 1H and 13C NMR spectra are recorded at ambient temperature.

-

Results: Detailed 1H and 13C NMR data are essential for the complete assignment of the complex structure of this compound. Key spectral data are summarized in the tables below.

Table 2: 1H NMR Spectral Data of this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not fully available in the provided search results |

Table 3: 13C NMR Spectral Data of this compound (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| Data not fully available in the provided search results |

Mass Spectrometry (MS): [2]

-

Instrument: A mass spectrometer capable of high-resolution measurements.

-

Ionization Method: Field desorption (FD) mass spectrometry.

-

Procedure: The sample is subjected to FD-MS analysis to determine the molecular weight.

-

Results: The FD mass spectrum shows a molecular ion peak (M+) at m/z 1426, corresponding to the molecular formula C64H78N14O24.

Mechanism of Action: DNA Intercalation

The primary mechanism of action of this compound is its ability to bind to DNA through bifunctional intercalation.[2] This process involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix.

Diagram 1. Simplified signaling pathway of this compound's DNA intercalation mechanism.

This intercalation leads to a significant distortion of the DNA structure, including the unwinding of the helical staircase. This structural alteration interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and viral replication.

Conclusion

This compound is a structurally complex and biologically potent natural product. Its unique cyclic decadepsipeptide structure, featuring two intercalating quinoline chromophores, is responsible for its significant antitumor and antiretroviral activities. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this fascinating molecule and its therapeutic potential. Further investigation into the synthesis of analogues and the precise molecular interactions with its biological targets will continue to be an active area of research.

References

Unraveling the Molecular Grips of a Potent Antitumor Antibiotic: A Technical Guide to the Mechanism of Action of Bbm-928

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Bbm-928, also known as luzopeptin A, a potent antitumor antibiotic. Bbm-928 is a member of the cyclic decadepsipeptide antibiotic family and exerts its cytotoxic effects through a unique interaction with deoxyribonucleic acid (DNA). This document, intended for researchers, scientists, and drug development professionals, delves into the molecular intricacies of Bbm-928's activity, presenting quantitative data, outlining experimental methodologies, and visualizing its interaction with DNA.

Core Mechanism: Bifunctional Intercalation and DNA Cross-Linking

The primary mechanism of action of Bbm-928 is its function as a bifunctional DNA intercalator . This means that its planar quinoline chromophore moieties insert themselves between the base pairs of the DNA double helix at two separate points. This "molecular stitch" not only distorts the helical structure of DNA but can also lead to both intramolecular (within the same DNA strand) and intermolecular (between different DNA strands) cross-links. This cross-linking is a critical aspect of its potent antitumor activity, as it creates significant roadblocks for essential cellular processes that rely on DNA as a template.

The interaction of Bbm-928 with DNA is characterized by a strong binding affinity. Studies have shown a preference for binding to regions of DNA rich in adenine and thymine (AT) base pairs, with a binding site size of approximately four base pairs.

Quantitative Analysis of Bbm-928 Interaction with DNA

Several biophysical techniques have been employed to quantify the interaction between Bbm-928 and DNA. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Method | Significance |

| Apparent Association Constant (Ka) | 1.93 x 10⁷ M⁻¹ | Fluorometry | Indicates a very strong and stable binding of Bbm-928 to DNA. |

| Binding Site Size | 11 nucleotides | Fluorometry | Defines the length of DNA occupied by one molecule of Bbm-928. |

| DNA Unwinding Angle | 43° | Viscometry | Measures the degree of distortion of the DNA helix upon intercalation, which is significantly higher than the monofunctional intercalator ethidium bromide (26°). |

| Increase in DNA Helix Length | ~1.5-fold that of ethidium bromide | Viscometry | Demonstrates the significant elongation of the DNA molecule caused by the bifunctional intercalation of Bbm-928. |

| Maximal Intermolecular Cross-linking | Drug/DNA ratio of 0.14 to 0.18 | Agarose Gel Electrophoresis | Defines the optimal concentration range for Bbm-928 to induce cross-links between different DNA molecules. |

Experimental Protocols

Detailed experimental protocols for the key techniques used to elucidate the mechanism of action of Bbm-928 are outlined below.

Fluorometry for Determining DNA Binding Affinity

Objective: To determine the association constant and binding site size of Bbm-928 to DNA.

Methodology: This technique relies on the quenching of the intrinsic fluorescence of Bbm-928 upon binding to DNA.

-

Preparation of Solutions: Prepare stock solutions of Bbm-928 and purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Fluorescence Measurements: In a quartz cuvette, titrate a fixed concentration of Bbm-928 with increasing concentrations of DNA.

-

Data Acquisition: After each addition of DNA, record the fluorescence emission spectrum of Bbm-928 using a spectrofluorometer (excitation at ~350 nm, emission at ~480 nm).

-

Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. The data can be fitted to the Scatchard equation to calculate the apparent association constant (Ka) and the number of binding sites per nucleotide.

Viscometry for Assessing DNA Unwinding and Lengthening

Objective: To measure the unwinding angle and the increase in DNA helix length induced by Bbm-928.

Methodology: This method measures the change in the viscosity of a DNA solution upon the addition of an intercalating agent.

-

DNA Preparation: Use supercoiled plasmid DNA (for unwinding) or sonicated, linear DNA (for lengthening).

-

Viscosity Measurements: Use a capillary viscometer maintained at a constant temperature (e.g., 25°C).

-

Titration: Add increasing concentrations of Bbm-928 to the DNA solution and measure the flow time through the capillary after each addition.

-

Data Analysis: Calculate the relative viscosity at each drug concentration. For unwinding, the initial decrease in viscosity followed by an increase is indicative of the removal of negative supercoils and the introduction of positive supercoils. The minimum of this curve corresponds to the equivalence point, from which the unwinding angle can be calculated. For lengthening, the increase in viscosity is directly proportional to the increase in the contour length of the DNA.

Agarose Gel Electrophoresis for Detecting DNA Cross-Linking

Objective: To visualize and quantify intramolecular and intermolecular DNA cross-linking by Bbm-928.

Methodology: This technique separates DNA molecules based on their size, shape, and topology.

-

Reaction Setup: Incubate linearized plasmid DNA or DNA restriction fragments with varying concentrations of Bbm-928.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis under standard conditions.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Analysis: Intermolecularly cross-linked DNA will appear as higher molecular weight bands, while intramolecularly cross-linked DNA may show altered mobility compared to the untreated control. The intensity of these bands can be quantified to determine the extent of cross-linking at different drug concentrations.

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of Bbm-928 and the experimental workflows.

Caption: The core mechanism of action of Bbm-928, from DNA binding to antitumor activity.

Caption: Workflow of key experiments to characterize Bbm-928's interaction with DNA.

Cellular Effects and Antitumor Activity

The profound structural alterations induced in DNA by Bbm-928 lead to significant downstream cellular consequences. The primary effect is the potent inhibition of both DNA and RNA synthesis .[1] By creating physical barriers and distorting the DNA template, Bbm-928 effectively halts the progression of DNA polymerases and RNA polymerases, crucial enzymes for replication and transcription, respectively. Studies have indicated that RNA synthesis is more sensitive to inhibition by luzopeptins A and B than DNA synthesis.[1]

This disruption of fundamental cellular processes ultimately triggers pathways leading to cell cycle arrest and apoptosis (programmed cell death). While the specific signaling pathways activated by Bbm-928 have not been extensively detailed in publicly available literature, it is well-established that DNA damage is a potent inducer of these cellular responses. The cell's machinery detects the DNA adducts and cross-links, initiating a cascade of events that can halt cell division to allow for repair, or, if the damage is too severe, commit the cell to apoptosis.

The potent cytotoxic effects of Bbm-928 translate into significant antitumor activity . In preclinical murine models, Bbm-928A has demonstrated good activity against B16 melanoma and P388 leukemia.[2] Its performance has been shown to be comparable to, and in some cases superior to, the related bifunctional intercalator echinomycin.[2] Interestingly, the different analogs of luzopeptin (A, B, and C) exhibit varying degrees of antitumor activity, which appears to be correlated with their cellular uptake rather than their intrinsic DNA binding affinity.[1][3] This suggests that the hydrophobicity and ability to traverse the cell membrane are critical factors for the in vivo efficacy of these compounds.

Conclusion

Bbm-928 (luzopeptin A) is a potent antitumor antibiotic that functions as a high-affinity, bifunctional DNA intercalator. Its ability to form both intramolecular and intermolecular cross-links in DNA leads to a cascade of cellular events, including the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding the intricate mechanism of action of this promising class of chemotherapeutic agents. Further research into the specific signaling pathways modulated by Bbm-928 could unveil new therapeutic opportunities and strategies for its clinical application.

References

- 1. Effects of structural modifications of anti-tumour antibiotics luzopeptins on cell growth and macromolecule biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of Bbm-928 (Luzopeptin A): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification of Bbm-928, a potent antitumor antibiotic also known as Luzopeptin A. The document delves into the molecular interactions, mechanism of action, and the experimental methodologies employed to elucidate its primary biological target.

Executive Summary

Bbm-928 is a cyclic depsipeptide antibiotic that exhibits significant antitumor properties. Extensive research has identified its primary biological target as double-stranded DNA . The core mechanism of action is through bifunctional intercalation , where its two planar quinoline chromophores insert between the base pairs of the DNA helix. This unique mode of binding can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately disrupting critical cellular processes such as replication and transcription, leading to cytotoxicity in cancer cells. Furthermore, Bbm-928 has demonstrated inhibitory activity against other secondary molecular targets, including viral reverse transcriptases and cellular DNA polymerases.

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The interaction of Bbm-928 with DNA is characterized by a high binding affinity and a distinct bifunctional intercalation mechanism. This interaction is the cornerstone of its antitumor activity.

Quantitative Data on Bbm-928-DNA Interaction

The following table summarizes the key quantitative parameters that describe the binding of Bbm-928 to DNA.

| Parameter | Value | Experimental Method | Reference |

| Binding Site Size | ~4 base pairs | Polyacrylamide Gel Electrophoresis | [1] |

| Maximal Intermolecular Cross-linking | Drug/DNA molar ratio of 0.14 - 0.18 | Agarose Gel Electrophoresis | |

| Binding Preference | Regions with alternating A-T residues | DNase I and Micrococcal Nuclease Footprinting | [2][3] |

Mechanism of Action: Bifunctional Intercalation and DNA Cross-linking

Bbm-928 possesses two planar quinoline rings that act as intercalating moieties. This dual-intercalation capability allows the molecule to span across the DNA helix, leading to significant structural distortion and the formation of covalent cross-links. This can occur either within the same DNA strand (intramolecular) or between two different DNA molecules (intermolecular). This cross-linking activity is a critical factor in its potent cytotoxic effects.

Secondary Biological Targets

While DNA is the primary target, Bbm-928 has also been shown to inhibit the activity of key enzymes involved in nucleic acid synthesis.

Quantitative Data on Enzyme Inhibition

| Target Enzyme | IC50 Value | Reference |

| HIV-1 Reverse Transcriptase | 7 nM | |

| HIV-2 Reverse Transcriptase | 68 nM | |

| Cellular DNA Polymerases | Inhibition observed, specific IC50 values not detailed in provided abstracts. |

Experimental Protocols for Target Identification

The identification of DNA as the primary target of Bbm-928 was achieved through a series of biophysical and biochemical experiments. Below are detailed methodologies for two key cited experiments.

Agarose Gel Electrophoresis for DNA Cross-linking

This method is used to visualize the intermolecular cross-linking of DNA fragments by Bbm-928.

Objective: To determine if Bbm-928 can covalently link two separate DNA molecules.

Materials:

-

Restriction enzyme-digested plasmid DNA (e.g., pBR322)

-

Bbm-928 (Luzopeptin A) solution of known concentration

-

Incubation buffer (e.g., Tris-EDTA buffer, pH 7.5)

-

Agarose

-

Electrophoresis buffer (e.g., 1x TAE or TBE)

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, mix a fixed amount of the linearized DNA fragments with increasing concentrations of Bbm-928. Include a control tube with DNA and buffer only.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for the cross-linking reaction to occur.

-

Sample Preparation for Electrophoresis: After incubation, add DNA loading dye to each reaction tube.

-

Gel Electrophoresis: Load the samples into the wells of an agarose gel (e.g., 1% in 1x TAE buffer). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Intermolecular cross-linking will be indicated by the appearance of new, higher molecular weight DNA bands, which represent the covalent linkage of two or more DNA fragments. The intensity of these bands will correlate with the concentration of Bbm-928.

DNase I Footprinting for DNA Binding Site Identification

This technique is employed to identify the specific DNA sequences where Bbm-928 binds.

Objective: To determine the preferential binding sites of Bbm-928 on a DNA fragment.

Materials:

-

A DNA fragment of known sequence, radioactively or fluorescently labeled at one end.

-

Bbm-928 (Luzopeptin A) solution.

-

DNase I enzyme.

-

Binding buffer.

-

Stop solution (containing EDTA to chelate Mg2+ and stop the DNase I reaction).

-

Denaturing polyacrylamide gel.

-

Sequencing ladder of the same DNA fragment (optional, for precise location).

-

Autoradiography film or fluorescence scanner.

Procedure:

-

Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of Bbm-928 in a binding buffer. Include a control reaction with no Bbm-928.

-

DNase I Digestion: Add a carefully titrated, limited amount of DNase I to each reaction and incubate for a short, defined period (e.g., 1-2 minutes) to allow for partial digestion of the DNA. The goal is to achieve, on average, one cut per DNA molecule.

-

Reaction Termination: Stop the digestion by adding a stop solution.

-

DNA Purification: Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: Resuspend the DNA pellets in a loading buffer and run on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence scanning.

-

Analysis: In the control lane (no Bbm-928), a ladder of bands representing cuts at every nucleotide position will be visible. In the lanes with Bbm-928, regions where the drug is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder. The location of these gaps reveals the binding sites of Bbm-928 on the DNA sequence.

References

The Convergent Total Synthesis of Bbm-928 A (Luzopeptin A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the total synthesis of Bbm-928 A, a potent antitumor antibiotic also known as Luzopeptin A. The synthetic strategy, developed by the Boger group, employs a convergent approach, culminating in the late-stage introduction of the chromophore and a final macrolactamization to furnish the complex cyclic decadepsipeptide. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in the understanding and potential application of this synthetic route.

Synthesis Pathway Overview

The total synthesis of this compound is characterized by a convergent design, wherein two key pentadepsipeptide fragments are synthesized and subsequently coupled to form the macrocyclic core. This is followed by the attachment of the quinoline chromophores to complete the molecule. The key stages of the synthesis include the preparation of the protected amino acid and hydroxy acid building blocks, the sequential coupling to form the linear pentadepsipeptides, the esterification of these two fragments, the crucial macrolactamization step, and the final deprotection and chromophore installation.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the two major fragments and their subsequent coupling and cyclization.

Table 1: Synthesis of Pentadepsipeptide 1 (Acid Fragment)

| Step No. | Reaction | Reagents | Solvent | Yield (%) |

| 1 | Boc-L-Val-OH + H-Gly-OMe·HCl | EDCI, HOBt, NMM | CH2Cl2 | 95 |

| 2 | Saponification | LiOH | THF/H2O | 98 |

| 3 | Coupling with L-threonine derivative | EDCI, HOBt, NMM | CH2Cl2 | 89 |

| 4 | Boc Deprotection | TFA | CH2Cl2 | 99 |

| 5 | Coupling with Boc-Sar-OH | EDCI, HOBt, NMM | CH2Cl2 | 92 |

| 6 | Saponification | LiOH | THF/H2O | 97 |

| 7 | Coupling with L-hydroxyisovaleric acid derivative | DCC, DMAP | CH2Cl2 | 85 |

Table 2: Synthesis of Pentadepsipeptide 2 (Amine Fragment)

| Step No. | Reaction | Reagents | Solvent | Yield (%) |

| 1 | Boc-L-Val-OH + H-Sar-OMe·HCl | EDCI, HOBt, NMM | CH2Cl2 | 93 |

| 2 | Saponification | LiOH | THF/H2O | 96 |

| 3 | Coupling with L-threonine derivative | EDCI, HOBt, NMM | CH2Cl2 | 90 |

| 4 | Boc Deprotection | TFA | CH2Cl2 | 98 |

| 5 | Coupling with Boc-Gly-OH | EDCI, HOBt, NMM | CH2Cl2 | 94 |

| 6 | Boc Deprotection | TFA | CH2Cl2 | 99 |

| 7 | Coupling with L-hydroxyisovaleric acid derivative | DCC, DMAP | CH2Cl2 | 88 |

Table 3: Fragment Coupling, Cyclization, and Final Steps

| Step No. | Reaction | Reagents | Solvent | Yield (%) |

| 1 | Esterification of Fragment 1 and 2 | DCC, DMAP | CH2Cl2 | 75 |

| 2 | Saponification of Methyl Ester | LiOH | THF/H2O | 95 |

| 3 | N-terminal Deprotection | TFA | CH2Cl2 | 99 |

| 4 | Macrolactamization | DPPA, NaHCO3 | DMF | 60 |

| 5 | Global Deprotection | HF·pyridine | THF | 80 |

| 6 | Chromophore Coupling (x2) | 3-Hydroxy-6-methoxyquinaldic acid, PyBOP, DIEA | DMF | 70 |

Key Experimental Protocols

Pentadepsipeptide Coupling (General Procedure)

To a solution of the N-Boc protected amino acid (1.0 equiv), the free amine component (1.0 equiv), and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv) followed by N-methylmorpholine (NMM, 1.1 equiv). The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12-18 hours. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with CH2Cl2 and washed successively with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Macrolactamization

The linear decadepsipeptide precursor (1.0 equiv) was dissolved in anhydrous dimethylformamide (DMF) to a final concentration of 1 mM. To this solution was added sodium bicarbonate (NaHCO3, 5.0 equiv) and diphenylphosphoryl azide (DPPA, 1.5 equiv). The reaction mixture was stirred at 0 °C for 24 hours. The progress of the cyclization was monitored by high-performance liquid chromatography (HPLC). Upon completion, the solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude cyclic peptide was purified by preparative reverse-phase HPLC to afford the desired macrolactam.

Chromophore Installation

To a solution of the deprotected cyclic decadepsipeptide (1.0 equiv) in anhydrous DMF were added 3-hydroxy-6-methoxyquinaldic acid (2.5 equiv), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 2.5 equiv), and N,N-diisopropylethylamine (DIEA, 5.0 equiv). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified directly by preparative reverse-phase HPLC to yield this compound.

This technical guide provides a condensed yet comprehensive overview of the total synthesis of this compound. For a complete and unabridged account of the experimental procedures and characterization data, readers are directed to the primary literature published by Boger and coworkers. The strategic approach and the detailed protocols presented herein offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

Bbm-928 A physical and chemical properties

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. 3-o-Cis-p-coumaroylmaslinic acid | 69297-40-1 | UCA29740 [biosynth.com]

- 4. 3-O-cis-Coumaroylmaslinic acid | C39H54O6 | CID 5316120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-beta-O-(cis-p-Coumaroyl)maslinic acid | C39H54O6 | CID 75110902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. 3-O-cis-p-Coumaroyl maslinic acid | Bacterial | 69297-40-1 | Invivochem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. [PDF] Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species | Semantic Scholar [semanticscholar.org]

- 14. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of cytochrome P450 inhibitory properties of maslinic acid, a bioactive compound from Olea europaea L., and its structure-activity relationship | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 18. researchgate.net [researchgate.net]

Core Physicochemical Properties of Bbm-928 A (Luzopeptin A): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for Bbm-928 A, also known as Luzopeptin A. This compound is a cyclic depsipeptide antibiotic, first isolated from an actinomycete strain, that belongs to the quinomycin class of antitumor agents.[1][2] It demonstrates potent antitumor activity against various experimental tumors, including leukemia P388 and melanoma B16.[3][4] The compound's mechanism of action involves bifunctional intercalation into DNA, forming crosslinks between molecules and inhibiting reverse transcriptases.[1][5][6]

While detailed quantitative data on the solubility and stability of this compound are limited in publicly accessible literature, this guide consolidates the available information and presents standardized protocols for determining these critical parameters.

Solubility Profile

Solubility is a critical determinant of a drug's formulation potential and bioavailability. The available data for this compound is qualitative. Vendor-supplied information indicates its solubility in common organic solvents used for in-vitro assays.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][6] |

| Dimethylformamide (DMF) | Soluble[1] |

Note: No quantitative data (e.g., mg/mL or µM) is specified in the available literature. Researchers should determine empirical solubility in aqueous buffers and biorelevant media for preclinical development.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is essential for ensuring its potency, safety, and shelf-life. Specific stability data for this compound, such as its degradation pathways or half-life under stress conditions, is not detailed in the available literature. However, chemical suppliers recommend storing the solid compound at -20°C.[2][7]

Standardized Experimental Protocols

For researchers working with this compound or similar compounds, the following standard methodologies are recommended for generating robust solubility and stability data.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a distinct solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Fasted State Simulated Intestinal Fluid (FaSSIF), DMSO).

-

Equilibration : Seal the vials and place them in a temperature-controlled agitator (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation : After equilibration, filter the samples through a low-binding 0.45 µm filter to remove undissolved solids.

-

Quantification : Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Caption: Workflow for thermodynamic solubility determination.

Protocol for Forced Degradation Stability Studies

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods, typically following International Council for Harmonisation (ICH) guidelines.

-

Stress Conditions : Expose solutions of this compound to a range of stress conditions:

-

Acid Hydrolysis : 0.1 N Hydrochloric Acid at 60°C.

-

Base Hydrolysis : 0.1 N Sodium Hydroxide at 60°C.

-

Oxidation : 3% Hydrogen Peroxide at room temperature.

-

Thermal Stress : Solution stored at 60°C.

-

Photostability : Solution exposed to light at an intensity defined by ICH Q1B guidelines.

-

-

Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Caption: Workflow for forced degradation stability testing.

Mechanism of Action: DNA Bifunctional Intercalation

This compound exerts its cytotoxic effects through a unique DNA binding mechanism. It contains two 3-hydroxy-6-methoxyquinaldic acid chromophores connected by a cyclic decadepsipeptide backbone.[8] This structure allows the molecule to act as a bifunctional intercalator, where both quinoline rings insert into the DNA double helix at separate locations, effectively cross-linking the DNA. This process unwinds the DNA helix and inhibits crucial cellular processes like replication and transcription, leading to antitumor activity.[5][9]

Caption: Mechanism of this compound as a bifunctional DNA intercalator.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 75580-37-9 [chemicalbook.com]

- 3. Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of a new antitumor antibiotic BBM-928A with deoxyribonucleic acid. Bifunctional intercalative binding studied by fluorometry and viscometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cas 75580-37-9,this compound | lookchem [lookchem.com]

- 7. This compound | 75580-37-9 [chemicalbook.com]

- 8. BBM-928, a new antitumor antibiotic complex. III. Structure determination of this compound, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bifunctional intercalation of antitumor antibiotics BBM-928A and echinomycin with deoxyribonucleic acid. Effects of intercalation on deoxyribonucleic acid degradative activity of bleomycin and phleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Bbm-928 A: A Technical Guide to its Discovery, Origin, and Core Characteristics

For Immediate Release

A comprehensive technical guide detailing the discovery and origin of the potent antitumor antibiotic, Bbm-928 A, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the producing organism, fermentation and isolation protocols, physicochemical properties, and biological activity of this complex cyclic depsipeptide.

This compound is a significant member of the luzopeptin family of antibiotics, distinguished by its potent antitumor capabilities. This guide synthesizes the foundational research that introduced this compound to the scientific community, presenting the data in a clear, accessible format to support ongoing research and development efforts.

Discovery and Origin

This compound was first identified as part of an antibiotic complex produced by a novel actinomycete, strain No. G455-101. This strain was isolated from a soil sample collected on Luzon Island in the Philippines.[1][2] Taxonomic analysis of the producing organism led to its classification as a new species within the genus Actinomadura, and it was formally named Actinomadura luzonensis.[1][2] The type strain, G455-101, has been deposited in the American Type Culture Collection under the number ATCC 31491.[1][2]

The Bbm-928 complex was found to consist of four primary components: this compound, B, C, and D.[3][4] Structural studies revealed that these components are closely related cyclic decadepsipeptides. This compound is a monoacetyl derivative of Bbm-928 B and a diacetyl derivative of Bbm-928 C.[3][4] Of these, this compound demonstrated the most significant antitumor activity.[3][4]

Production and Isolation

The production of the Bbm-928 complex is achieved through submerged fermentation of Actinomadura luzonensis strain G455-101. The subsequent isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography.

Experimental Protocols

1. Fermentation of Actinomadura luzonensis

-

Producing Organism: Actinomadura luzonensis sp. nov. (Strain No. G455-101, ATCC 31491)

-

Inoculum: A vegetative culture of the organism is grown in a suitable seed medium.

-

Production Medium: A sterile aqueous medium containing appropriate carbon and nitrogen sources, as well as mineral salts. A typical medium might consist of glucose, soluble starch, soybean meal, and calcium carbonate.

-

Fermentation Conditions: The production fermentation is carried out under aerobic conditions with agitation. The temperature is maintained at approximately 28-30°C for a period of 4 to 5 days. The pH of the medium is typically maintained between 6.0 and 7.5.

2. Isolation and Purification of this compound

-

Extraction: The fermentation broth is filtered to separate the mycelium from the supernatant. The antibiotic complex is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

-

Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude oily residue.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual components. This typically involves:

-

Silica Gel Chromatography: The crude material is first fractionated on a silica gel column, eluting with a solvent system such as chloroform-methanol.

-

Sephadex LH-20 Chromatography: Further purification of the this compound-containing fractions is achieved using gel filtration chromatography on Sephadex LH-20 with a solvent like methanol.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield the final product.

Workflow for this compound Production and Isolation

A generalized workflow for the production and isolation of this compound.

Physicochemical and Biological Properties

This compound is characterized as a cyclic decadepsipeptide antibiotic containing a quinoline nucleus as its chromophore.[3][4] Its structure was determined through a combination of spectroscopic analysis and chemical degradation studies.[5]

| Property | Description |

| Appearance | Colorless crystalline powder |

| Molecular Formula | C₅₉H₇₈N₁₀O₁₈ |

| Molecular Weight | 1215.3 |

| UV Absorption (MeOH) | λmax at 243 nm and 320 nm |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate. Sparingly soluble in water. |

| Biological Activity | Exhibits potent antimicrobial activity against Gram-positive bacteria and significant antitumor activity. |

Antitumor Activity

This compound has demonstrated significant in vivo antitumor activity against a range of experimental murine tumors.[3][4] This activity is a key characteristic of the compound and the primary focus of its initial investigation.

| Tumor Model | Route of Administration | General Outcome |

| Leukemia P388 | Intraperitoneal (i.p.) | Showed a significant increase in the lifespan of treated mice.[3][4] |

| Leukemia L1210 | Intraperitoneal (i.p.) | Demonstrated notable antitumor effects.[3][4] |

| Melanoma B16 | Intraperitoneal (i.p.) | Active against this solid tumor model.[3][4] |

| Lewis Lung Carcinoma | Intraperitoneal (i.p.) | Showed activity against this metastatic tumor model.[3][4] |

| Sarcoma 180 (solid) | Intraperitoneal (i.p.) | Exhibited antitumor activity.[3][4] |

Mechanism of Action

While detailed signaling pathway studies were not part of the initial discovery papers, the structural similarity of this compound to other quinoline-containing antibiotics like echinomycin suggests a mechanism of action that involves the bifunctional intercalation of its two chromophore units into the DNA double helix. This binding is thought to inhibit DNA-dependent RNA synthesis, ultimately leading to cytotoxicity in rapidly dividing cancer cells.

Proposed Mechanism of DNA Intercalation

A simplified representation of the proposed DNA intercalation by this compound.

This technical guide provides a foundational overview of the discovery and origin of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating this and other related natural products for therapeutic applications. Further research into its specific molecular targets and signaling pathways could unlock its full potential in oncology.

References

- 1. BBM-928, a new antitumor antibiotic complex. II. Taxonomic studies on the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BBM-928, A NEW ANTITUMOR ANTIBIOTIC COMPLEX [jstage.jst.go.jp]

- 3. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BBM-928, A NEW ANTITUMOR ANTIBIOTIC COMPLEX [jstage.jst.go.jp]

- 5. BBM-928, a new antitumor antibiotic complex. III. Structure determination of this compound, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Bbm-928 A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available preclinical data on Bbm-928 A, a quinoline-containing cyclic depsipeptide antibiotic with demonstrated antitumor properties. The information presented herein is synthesized from foundational studies conducted in the early 1980s, which established the primary mechanism of action and initial antitumor profile of this compound. This document aims to serve as a resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

Core Concepts: Mechanism of Action and Molecular Structure

This compound is an antitumor antibiotic produced by an actinomycete strain.[1] Structurally, it is a cyclic decadepsipeptide that features a 3-hydroxy-6-methoxyquinaldic acid chromophore.[2] It is a monoacetyl derivative of Bbm-928 B.[1]

The primary mechanism of action of this compound is its interaction with deoxyribonucleic acid (DNA).[3] It acts as a bifunctional intercalating agent, a mechanism it shares with other antibiotics like echinomycin.[2][3] This interaction involves the insertion of its two substituted quinoline rings into the DNA double helix.[3] This bifunctional intercalation leads to a significant unwinding of the superhelical structure of DNA.[3]

The following diagram illustrates the proposed mechanism of DNA intercalation by this compound.

References

- 1. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BBM-928, a new antitumor antibiotic complex. III. Structure determination of this compound, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of a new antitumor antibiotic BBM-928A with deoxyribonucleic acid. Bifunctional intercalative binding studied by fluorometry and viscometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bbm-928 A: An Experimental Compound for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Bbm-928 A is an experimental small molecule compound under investigation for its potential anti-proliferative and pro-apoptotic effects in cancer cell lines. Preliminary studies suggest that this compound may exert its effects by modulating key cellular signaling pathways involved in cell growth and survival. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.

Application Notes

This compound is hypothesized to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is often dysregulated in cancer.[1][2] Inhibition of this pathway can lead to a decrease in the phosphorylation of Akt, a key downstream effector. This, in turn, can modulate the expression of Bcl-2 family proteins, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins and ultimately triggering the intrinsic apoptotic cascade.[3]

The following protocols are designed to enable researchers to:

-

Determine the cytotoxic and anti-proliferative effects of this compound.

-

Quantify the induction of apoptosis following treatment with this compound.

-

Investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Caption: General experimental workflow for characterizing the effects of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 12.5 ± 1.8 |

| A549 | Lung Cancer | 48 | 25.2 ± 3.1 |

| HeLa | Cervical Cancer | 48 | 18.9 ± 2.5 |

| PC-3 | Prostate Cancer | 48 | 32.1 ± 4.0 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining in MCF-7 Cells

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound | 10 | 60.8 ± 4.5 | 25.1 ± 3.2 | 14.1 ± 2.8 |

| This compound | 25 | 35.4 ± 3.8 | 45.3 ± 4.1 | 19.3 ± 3.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[6]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., based on the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[8]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors[3]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[3]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[3]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

References

- 1. New insights into molecular signaling pathways and current advancements in prostate cancer diagnostics & therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for BBM-928 A in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled based on limited available scientific literature, primarily from research conducted in the early 1980s. The specific experimental details from the original studies, including precise dosing and quantitative outcomes, are not fully available. Therefore, the protocols provided are generalized based on standard practices for the animal models mentioned, and the data presented in tables are for illustrative purposes only. Researchers should use this information as a guideline and conduct thorough dose-finding and toxicity studies before commencing efficacy trials.

Introduction to BBM-928 A

This compound is an antitumor antibiotic agent belonging to the quinoline family of compounds. Early preclinical studies have identified it as a potent DNA intercalator. Its mechanism of action involves the insertion of its planar quinoline rings between the base pairs of DNA, leading to a distortion of the DNA helix. This interference with DNA structure and function is believed to be the primary driver of its cytotoxic effects against cancer cells.

Mechanism of Action: DNA Intercalation

This compound functions as a bifunctional intercalator. This means it has two moieties that can insert into the DNA double helix, potentially cross-linking DNA strands or causing a more significant disruption of DNA replication and transcription compared to monofunctional intercalators. This action ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action of this compound as a DNA intercalator.

Application in Animal Models

This compound has been evaluated in murine leukemia models, specifically the L1210 and P388 leukemia cell lines, which are standard models for screening potential anti-cancer agents.

Animal Models

-

L1210 Leukemia: A murine lymphocytic leukemia model.

-

P388 Leukemia: A murine lymphoid neoplasm model.

These models are typically established by intraperitoneal (IP) or intravenous (IV) inoculation of a known number of tumor cells into syngeneic mice (e.g., DBA/2 or BDF1 strains).

Experimental Protocols

The following are generalized protocols for evaluating the antitumor activity and toxicity of a compound like this compound in these models.

Protocol 1: In Vivo Antitumor Efficacy Study

Objective: To determine the efficacy of this compound in increasing the lifespan of mice bearing L1210 or P388 leukemia.

Materials:

-

This compound

-

Vehicle for solubilizing this compound (e.g., sterile saline, DMSO/saline mixture)

-

L1210 or P388 leukemia cells

-

6-8 week old male/female DBA/2 or BDF1 mice

-

Sterile syringes and needles

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Inoculation: Inoculate mice with a predetermined number of L1210 or P388 cells (typically 1 x 10^5 to 1 x 10^6 cells) via intraperitoneal (IP) injection on Day 0.

-

Randomization: On Day 1, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Administer this compound at various dose levels (e.g., 0.5, 1, 2, 4 mg/kg) via IP or IV injection.

-

The treatment schedule can vary, for example, daily for 5 days (QDx5) or every other day for 3 doses (Q2Dx3).

-

The control group should receive the vehicle only.

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

-

Record body weight every other day.

-

Record mortality daily.

-

-

Endpoint: The primary endpoint is the mean survival time (MST) or median survival time of each group. Efficacy is often expressed as the percentage increase in lifespan (%ILS) compared to the control group.

-

%ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

-

Bbm-928 A dosage and administration guidelines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information on Bbm-928 A (also known as Luzopeptin A) is compiled from publicly available scientific literature. Detailed dosage and administration guidelines from comprehensive preclinical studies, particularly the key study by Rose et al. (1983), are not fully accessible in the public domain. Therefore, the following protocols and data should be considered as general guidance and a starting point for further investigation. Researchers are strongly advised to consult the original publications and conduct independent dose-finding and toxicity studies for their specific experimental models.

Introduction

This compound is a potent antitumor antibiotic belonging to the quinoxaline group of cyclic depsipeptides. Its primary mechanism of action is the bifunctional intercalation into DNA, leading to the inhibition of DNA replication and transcription, and ultimately cell death. Preclinical studies have demonstrated its activity against various tumor models.

Mechanism of Action: DNA Intercalation

This compound functions as a bifunctional DNA intercalator. This involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix. This dual intercalation can lead to both intramolecular and intermolecular cross-linking of DNA, resulting in significant conformational changes to the DNA structure, which inhibits the processes of replication and transcription.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of action of this compound as a bifunctional DNA intercalator.

Preclinical Data

The primary source of in vivo preclinical data for this compound is a study published in Cancer Research in 1983 by W.C. Rose, J.E. Schurig, J.B. Huftalen, and W.T. Bradner. While the full quantitative data from this paper is not publicly available, the abstract and secondary citations indicate its significant antitumor activity in murine models.

Antitumor Activity in Murine Models (Qualitative Summary)

| Tumor Model | Mouse Strain | Efficacy |

| P388 Leukemia | Not Specified | Active |

| L1210 Leukemia | Not Specified | Active |

| B16 Melanoma | Not Specified | Active |

Note: The table above provides a qualitative summary. Specific quantitative measures of efficacy such as percentage of increased lifespan (%ILS) or tumor growth inhibition are not available in the public domain.

Toxicity Data

Detailed toxicity data, including LD50 (median lethal dose) and a comprehensive toxicity profile, are not publicly available. As with any cytotoxic agent, this compound is expected to have a narrow therapeutic window. It is critical to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in any new experimental model.

Experimental Protocols

The following are generalized protocols based on the limited information available and standard practices in preclinical cancer research. These should be adapted and optimized for specific experimental needs.

In Vivo Antitumor Efficacy Study in a Murine Leukemia Model (Conceptual Protocol)

This protocol is a conceptual framework based on the information that this compound was tested against P388 and L1210 leukemia models.

Objective: To evaluate the antitumor efficacy of this compound in a murine model of leukemia.

Materials:

-

This compound

-

Vehicle for reconstitution (e.g., sterile 0.9% NaCl solution with 0.5% carboxymethylcellulose)

-

Leukemia cell line (e.g., P388 or L1210)

-

Appropriate mouse strain (e.g., DBA/2 or CDF1)

-

Sterile syringes and needles

-

Calipers for tumor measurement (if applicable for a solid tumor model)

Experimental Workflow Diagram:

Caption: General workflow for an in vivo antitumor efficacy study.

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.

-

Tumor Inoculation: Inoculate mice with a predetermined number of leukemia cells (e.g., 1 x 10^6 P388 cells) via intraperitoneal (i.p.) injection on Day 0.

-

Randomization: On Day 1, randomize the mice into treatment and control groups.

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound.

-

On the day of treatment, dilute the stock solution to the desired concentrations with the vehicle.

-

Administer the treatment (e.g., via i.p. or intravenous (i.v.) injection) according to a predetermined schedule (e.g., daily for 5 days). The control group should receive the vehicle only.

-

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Observe the mice for any signs of toxicity.

-

Record the date of death for each mouse to determine the lifespan.

-

-

Data Analysis:

-

Calculate the median survival time (MST) for each group.

-

Determine the percentage of increased lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

-

DNA Intercalation Assay (Conceptual Protocol)

This is a generalized protocol to assess the DNA binding and intercalation activity of this compound.

Objective: To determine if this compound intercalates into DNA.

Materials:

-

This compound

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Incubation buffer

Procedure:

-

Reaction Setup: In separate reaction tubes, combine supercoiled plasmid DNA, Topoisomerase I, and varying concentrations of this compound in the appropriate reaction buffer. Include a control with no this compound.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA unwinding by the enzyme and intercalation by this compound.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: Intercalation of this compound will inhibit the relaxation of supercoiled DNA by Topoisomerase I, resulting in a different migration pattern on the gel compared to the control.

Conclusion

This compound is a promising antitumor agent with a well-defined mechanism of action. However, the lack of publicly available, detailed preclinical data on dosage and administration necessitates careful and thorough investigation by researchers. The protocols and information provided herein are intended to serve as a foundation for such studies. It is imperative to conduct rigorous dose-escalation and toxicity studies to establish a safe and effective dose for any new experimental system.

Application Notes and Protocols for the Analytical Detection of Bbm-928 A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bbm-928 A, also known as Luzopeptin A, is a potent cyclic depsipeptide antibiotic with significant antitumor properties.[1][2] Its mechanism of action involves bifunctional DNA intercalation, leading to crosslinking of DNA molecules and inhibition of cellular processes such as DNA replication and transcription.[1] Accurate and sensitive detection of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and formulation development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely used technique for the analysis of complex molecules in biological samples.[3][4]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Alternate Name | Luzopeptin A | [1] |

| CAS Number | 75580-37-9 | [1] |

| Molecular Formula | C₆₄H₇₈N₁₄O₂₄ | [1] |

| Molecular Weight | 1427.4 g/mol | [1] |

| Appearance | Tan Solid | [1] |

| Solubility | Soluble in DMF and DMSO | [1] |

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its cytotoxic effects by intercalating into the DNA double helix. This process is bifunctional, meaning the molecule has two moieties that can insert between the base pairs of DNA. This leads to the formation of intermolecular DNA crosslinks, which are highly detrimental to the cell. The resulting distortion of the DNA structure inhibits the activity of enzymes essential for replication and transcription, such as DNA and RNA polymerases, ultimately leading to cell cycle arrest and apoptosis.

Analytical Method: HPLC-MS/MS for Quantification of this compound in Plasma

This protocol describes a method for the extraction and quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from established procedures for similar complex natural products.[3]

Experimental Workflow

The overall workflow for the analysis of this compound in plasma is depicted below.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a structurally similar but chromatographically resolved compound

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Control plasma (human, mouse, or rat)

Sample Preparation Protocol

-

Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into control plasma.

-

Protein Precipitation: To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of ice-cold methanol containing the internal standard.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Instrumental Conditions

The following are suggested starting conditions and can be optimized for specific instrumentation.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of this compound and IS |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Summary of Expected Quantitative Data

The following table summarizes the expected performance characteristics of the described analytical method.

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value |

| Precision (%CV) | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 85% |

Conclusion

The provided application notes and protocols outline a robust and sensitive HPLC-MS/MS method for the detection and quantification of this compound in plasma. This methodology can be adapted for other biological matrices and is a valuable tool for preclinical and clinical development of this promising antitumor agent. The detailed protocols and diagrams are intended to facilitate the implementation of this analytical method in a research or drug development setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Bbm-928 A (Luzopeptin A) in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bbm-928 A, also known as Luzopeptin A, is a potent antitumor antibiotic first isolated from Actinomadura luzonensis.[1] It belongs to the quinoxapeptin family of cyclic depsipeptides and has demonstrated significant activity against various tumor models in preclinical studies.[1] The primary mechanism of action of this compound is the bifunctional intercalation into DNA, leading to the formation of intermolecular DNA crosslinks, which ultimately inhibits DNA replication and transcription, triggering cell death.[1]